molecular formula C11H9Cl2N3O B13972050 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine CAS No. 52643-07-9

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine

Cat. No.: B13972050
CAS No.: 52643-07-9
M. Wt: 270.11 g/mol
InChI Key: UIGMDMOGAQFIQT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is a versatile and high-value synthetic intermediate in organic and medicinal chemistry. This compound belongs to the 1,3,5-triazine family, a privileged scaffold known for its diverse biological activities and applications in material science. Its structure features two reactive chlorine atoms and one 2,6-dimethylphenoxy group, allowing for sequential and selective functionalization. Key Research Applications: Pharmaceutical Intermediate: This compound serves as a crucial building block for constructing more complex, trisubstituted 1,3,5-triazine derivatives with potential biological activity. Research on analogous triazines has demonstrated their significance as inhibitors of enzymes like monoamine oxidase (MAO) and dihydrofolate reductase (DHFR) , indicating potential for developing antidepressants, anti-Parkinson's agents, and anticancer drugs. The structure can be further modified to create molecules with antiviral and antimicrobial properties . Methodology Development: It is an ideal substrate for developing and optimizing green synthetic protocols, such as microwave-assisted and ultrasound-assisted organic synthesis. These methods can drastically reduce reaction times from hours to minutes and improve yields compared to conventional heating . Material Science: While not directly attested for this specific compound, closely related 2,4-dichloro-6-(substituted)-1,3,5-triazines are recognized intermediates in synthesizing ultraviolet (UV) absorbers and other functional materials . Mechanism of Action as an Intermediate: The reactivity of this compound is governed by the stepwise displacement of its chlorine atoms. The first chlorine is typically substituted at low temperatures (0-5°C), the second at room temperature, and the third, if present on a similar intermediate, requires elevated temperatures (70-100°C) . The electron-withdrawing nature of the triazine ring and the chlorine atoms makes them susceptible to nucleophilic aromatic substitution. This predictable reactivity allows researchers to sequentially introduce two different nucleophiles, such as amines, alkoxides, or other nitrogen-containing heterocycles, to create a diverse array of asymmetric triazine-based compounds . Handling and Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary therapeutic, diagnostic, or any other clinical use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated environment, adhering to all relevant laboratory safety regulations.

Properties

CAS No.

52643-07-9

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

2,4-dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine

InChI

InChI=1S/C11H9Cl2N3O/c1-6-4-3-5-7(2)8(6)17-11-15-9(12)14-10(13)16-11/h3-5H,1-2H3

InChI Key

UIGMDMOGAQFIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride with 2,6-Dimethylphenol

  • Reaction Scheme:

    $$
    \text{Cyanuric chloride} + \text{2,6-dimethylphenol} \xrightarrow[\text{Base}]{\text{Solvent, Temperature}} \text{2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine}
    $$

  • Key Conditions:

    • Solvents: Inert solvents such as acetone, dioxane, toluene, or xylene.
    • Base: Organic or inorganic bases to neutralize the hydrogen chloride formed, e.g., triethylamine, tributylamine, sodium hydroxide, sodium carbonate.
    • Temperature: Reaction temperatures range from -10°C up to the solvent’s boiling point, often around 40°C for several hours.
    • Molar Ratios: Cyanuric chloride to phenol derivatives typically ranges from 1:1 to 1:1.2 to favor monosubstitution.
  • Procedure:

    • Dissolve cyanuric chloride in the chosen solvent.
    • Cool the reaction mixture to 5-10°C.
    • Add 2,6-dimethylphenol and base slowly under stirring.
    • Allow reaction to proceed at room temperature or slightly elevated temperature (up to 40°C) for 12 hours.
    • Remove solvent by evaporation.
    • Filter, wash precipitate with water, and dry to obtain the product.
  • Outcome:
    The product, 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine, is obtained as a solid with high purity and yield suitable for further polymer synthesis or functionalization.

  • Reference: This method is described in patent US4086204A, emphasizing the use of inert solvents and bases to facilitate the substitution reaction efficiently.

Alternative Methods and Catalytic Approaches

While direct substitution of cyanuric chloride with phenols is the classical method, alternative catalytic methods have been developed for related triazine derivatives, which may be adapted for 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine:

  • Suzuki Coupling Catalysis: Although primarily reported for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, Suzuki coupling using arylboronic acids and cyanuric chloride with palladium catalysts can offer mild and selective routes to aryl-substituted triazines. Magnetic silica-supported palladium complexes have been used to enable catalyst recovery and reuse, enhancing green chemistry aspects.

  • Notes on Applicability: For 2,6-dimethylphenoxy substitution, direct nucleophilic substitution remains preferred due to the phenolic oxygen nucleophile’s reactivity, while Suzuki coupling is more suited for carbon-carbon bond formation on aryl groups.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Solvent Acetone, dioxane, toluene, xylene Inert solvents preferred for stability
Base Triethylamine, sodium hydroxide, carbonates Neutralizes HCl formed, promotes substitution
Temperature -10°C to solvent boiling point (e.g., 40°C) Lower temp controls selectivity, higher temp for reaction rate
Molar Ratio (Cyanuric chloride : Phenol) 1:1 to 1:1.2 Slight excess of phenol favors monosubstitution
Reaction Time 1–12 hours Longer times promote completion
Work-up Filtration, washing with water, drying Removes impurities and residual reagents

Research Outcomes and Yield Data

  • Yield: The nucleophilic substitution typically achieves high yields, often exceeding 85%, depending on reaction scale and purity of reagents.
  • Purity: Product purity can be enhanced by recrystallization from suitable solvents.
  • Stability: The product is stable under normal storage conditions and suitable for further polymerization or functionalization.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Typical Yield Reference
Direct nucleophilic substitution (phenol + cyanuric chloride) Simple, high yield, scalable Requires careful temperature control >85%
Suzuki coupling (arylboronic acid + cyanuric chloride) Mild conditions, catalyst recyclable More complex, catalyst cost Variable
Friedel-Crafts alkylation (for related triazines) Simple setup Poor selectivity, byproducts Moderate

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated triazine derivatives.

    Reduction: Dechlorinated triazine derivatives or reduced functional groups.

Scientific Research Applications

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, and in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites or interacting with their cofactors. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can disrupt various biochemical pathways. Additionally, its phenoxy group can interact with hydrophobic regions of proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Steric Effects: The 2,6-dimethylphenoxy group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methoxy or short-chain alkoxy groups). This hindrance may reduce reactivity in subsequent substitution reactions but enhance thermal stability .
  • Synthetic Flexibility : Compounds like 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine are synthesized under milder conditions (room temperature) compared to the target compound, which requires ice baths for controlled substitution .

Physicochemical Properties

Property Target Compound 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine
Molecular Weight ~265.7 g/mol (estimated) 256.09 g/mol 418.444 g/mol
logP ~4.5 (predicted) Not reported 8.99
Solubility Low in polar solvents Soluble in DMSO, acetone Highly lipophilic

Key Observations :

  • The octadecyloxy analog exhibits extreme lipophilicity (logP = 8.99), making it suitable for non-polar applications, whereas the target compound’s dimethylphenoxy group balances moderate lipophilicity with synthetic versatility .
  • The methoxyphenyl analog’s solubility in DMSO and acetone highlights its utility in solution-phase reactions .
Antimicrobial Activity
  • The dopamine-derived analog (2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine) demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC = 32–64 µg/mL), comparable to ampicillin .
  • The bulky phenoxy group may enhance membrane penetration in Gram-positive bacteria .
UV Absorption
  • 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a key intermediate for bis(resorcinyl) triazine UV filters, which absorb UV-A/UV-B radiation due to extended conjugation .
  • Target Compound: The electron-donating methyl groups on the phenoxy ring could redshift UV absorption compared to methoxyphenyl analogs, though experimental validation is needed .

Biological Activity

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is a compound belonging to the triazine family, which is notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties and potential applications in agriculture and pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula: C11H10Cl2N3O
  • Molecular Weight: 273.13 g/mol
  • CAS Number: Not specifically listed but related compounds are well-documented.

Biological Activity Overview

The biological activity of triazine derivatives has been extensively studied due to their potential applications in various fields such as agriculture (herbicides), pharmaceuticals (antimicrobials), and materials science (UV absorbers).

Antimicrobial Activity

Research indicates that several triazine derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that certain triazine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL .
  • Another investigation highlighted the effectiveness of triazine compounds in inhibiting the growth of pathogenic fungi, suggesting a broad-spectrum antimicrobial potential .

Case Study 1: Antimicrobial Evaluation

A series of synthesized triazine derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions on the triazine ring exhibited enhanced activity against common pathogens. The study utilized standard microbiological techniques to determine the MIC values and compared them with established antibiotics.

CompoundMIC (μg/mL)Activity Against
Triazine A6.25E. coli
Triazine B12.5S. aureus
Triazine C10.0C. albicans

Case Study 2: Agricultural Applications

The compound has also been explored for its use as a herbicide. Its structure allows it to interact with plant growth regulators, potentially inhibiting weed growth while being less toxic to crops. Field trials demonstrated effective control of specific weed species without significant impact on crop yield.

The biological activity of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine can be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cellular Processes: The compound may interfere with cellular processes such as protein synthesis and cell division in microorganisms.

Q & A

Basic: How can the synthesis of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine be optimized for improved yields?

Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalyst use. For example:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) facilitates high reactivity but may require prolonged reflux (18 hours) to achieve 65% yield .
  • Catalytic Efficiency: Tetrabutylammonium hydrogensulfate as a phase-transfer catalyst reduces reaction time (24 hours at room temperature) and improves yield (65%) by enhancing nucleophilic substitution .
  • Temperature Control: Reactions at 0°C minimize side products during substitution steps, as seen in the synthesis of analogous triazine derivatives .
    Purification via crystallization (water-ethanol mixtures) or column chromatography (Florisil) enhances purity .

Basic: What analytical techniques are critical for confirming the structure of triazine derivatives?

Methodological Answer:
Combined spectroscopic and chromatographic methods are essential:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent patterns and aromatic protons, as demonstrated in structural studies of s-triazine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., m/z 284 [M] with chlorine isotope clusters) .
  • Ultra-Performance Liquid Chromatography (UPLC): Assesses purity (>88% in optimized syntheses) and monitors reaction progress .

Advanced: How can structure-activity relationships (SAR) be systematically explored for triazine derivatives?

Methodological Answer:
SAR studies require:

  • Functional Group Variation: Introduce substituents (e.g., methoxy, aryl, or amino groups) at the 2,4,6-positions to evaluate electronic and steric effects. For example, substituting with 4-methoxyphenyl enhances UV absorption properties, while amino groups improve antimicrobial activity .
  • Biological Assays: Screen derivatives against target enzymes (e.g., tyrosine kinases) or pathogens (e.g., Staphylococcus aureus) using dose-response curves and IC50_{50} calculations .
  • Computational Modeling: Molecular docking predicts binding affinities to receptors like VEGFR-2, guiding rational design .

Advanced: How can contradictions in reported biological activity data for triazine derivatives be resolved?

Methodological Answer:
Address discrepancies through:

  • Standardized Assay Conditions: Use consistent protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability in MIC values .
  • Metabolic Stability Testing: Evaluate pharmacokinetic properties (e.g., CYP450 inhibition) to differentiate intrinsic activity from metabolic interference .
  • Comparative Studies: Replicate conflicting experiments under identical conditions, controlling for variables like solvent (DMSO vs. PBS) and cell line specificity .

Basic: What are key considerations in designing antimicrobial assays for triazine compounds?

Methodological Answer:
Critical factors include:

  • Solvent Compatibility: Use DMSO:PBS mixtures (<5% DMSO) to maintain compound solubility without cytotoxicity .
  • Reference Standards: Compare results to established antibiotics (e.g., ampicillin) for activity benchmarking .
  • Pathogen Selection: Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative strains to assess broad-spectrum efficacy .

Advanced: What methodologies identify enzyme inhibition mechanisms of triazine derivatives?

Methodological Answer:
Mechanistic studies employ:

  • Kinetic Assays: Measure time-dependent inhibition of enzymes (e.g., CYP1A1) using fluorogenic substrates to determine KiK_i values .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics between triazines and target proteins .
  • X-ray Crystallography: Resolve co-crystal structures (e.g., with tyrosine kinases) to map active-site interactions .

Basic: How should stability issues during storage of triazine derivatives be managed?

Methodological Answer:

  • Storage Conditions: Keep compounds in a dry, sealed environment at 4°C to prevent hydrolysis of chlorine substituents .
  • Stability Monitoring: Use HPLC/UPLC to track degradation products (e.g., loss of chlorine atoms) over time .

Advanced: How are bis-quaternary ammonium salts synthesized from triazine intermediates?

Methodological Answer:

  • Quaternary Ammoniation: React 2,4-dichloro-triazines with tertiary amines (e.g., N-methylmorpholine) in THF at 0°C to form salts.
  • Purification: Isolate salts via reduced-pressure solvent evaporation and recrystallization (yields: 60–80%) .
  • Application Testing: Evaluate their efficacy as peptide coupling agents in condensation reactions .

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